

The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TA-1801

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Introduction

TG-1801 is a first-in-class, bispecific antibody that represents a novel immunotherapeutic strategy for B-cell malignancies.[1] Its unique design, co-targeting both CD19 and CD47, aims to enhance the phagocytic activity of macrophages against tumor cells while mitigating the hematological toxicities associated with earlier CD47-targeting agents.[1][2][3] This technical guide provides an in-depth analysis of TG-1801's mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Overcoming the "Don't Eat Me" Signal

TG-1801 is a fully human IgG1 bispecific antibody. It is engineered with a high-affinity arm targeting CD19, a B-cell specific marker, and a second arm that blocks CD47.[4] CD47 is a ubiquitous transmembrane protein that functions as an innate immune checkpoint by interacting with the signal regulatory protein alpha (SIRP α) on macrophages.[5][6][7] This interaction transmits a "don't eat me" signal, preventing phagocytosis of healthy cells.[1][2][6] Many cancer cells, including B-cell lymphomas, overexpress CD47 to evade immune surveillance.[5][6]

The therapeutic rationale for TG-1801 is to selectively block the CD47-SIRP α axis on CD19-positive B-cells.[5][8] The high-affinity binding to CD19 anchors TG-1801 to the surface of the target B-cell, which then allows the lower-affinity CD47-binding arm to effectively block the interaction with SIRP α on macrophages.[3] This targeted approach is designed to minimize the binding of TG-1801 to healthy cells that express CD47 but not CD19, such as red blood cells and platelets, thereby reducing the risk of anemia and thrombocytopenia.[3][8] The blockade of the "don't eat me" signal, in conjunction with the presence of "eat me" signals like calreticulin on tumor cells, tips the balance towards phagocytosis.[5] Furthermore, the intact Fc portion of TG-1801 can engage Fc receptors on macrophages, further promoting antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cellular cytotoxicity (ADCC).[3][5]

Caption: TG-1801 Signaling Pathway.

Quantitative Data on Phagocytosis and Anti-Tumor Activity

Preclinical studies have demonstrated the potential of TG-1801 to enhance macrophage-mediated phagocytosis and inhibit tumor growth, both as a single agent and in combination with other therapies.

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) and Cytotoxicity (ADCC)

Treatment	Fold Increase in ADCP vs. Control	Fold Increase in ADCC vs. Control	Reference
TG-1801	Not explicitly stated	4.1	[8]
Ublituximab + Umbralisib (U2)	2.0	Not explicitly stated	[8]
TG-1801 + U2	4.0	Not explicitly stated	[8]
TG-1801 + Ublituximab	Not explicitly stated	7.2	[8]

In Vivo Tumor Growth Inhibition (TGI) in Raji Lymphoma Model

Treatment	Dose	TGI (%)	Tumor-Free Mice (Day 35 post-treatment)	Reference
TG-1801	5mg/kg, qw	76	1/8	[8]
Ublituximab	5mg/kg, qw	88	Not explicitly stated	[8]
Umbralisib	150mg/kg, bid	50	2/8	[8]
TG-1801 + Umbralisib	As above	85	Not explicitly stated	[8]
TG-1801 + Ublituximab	As above	93	Not explicitly stated	[8]
TG-1801 + U2	As above	93	3/8	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the preclinical evaluation of TG-1801.

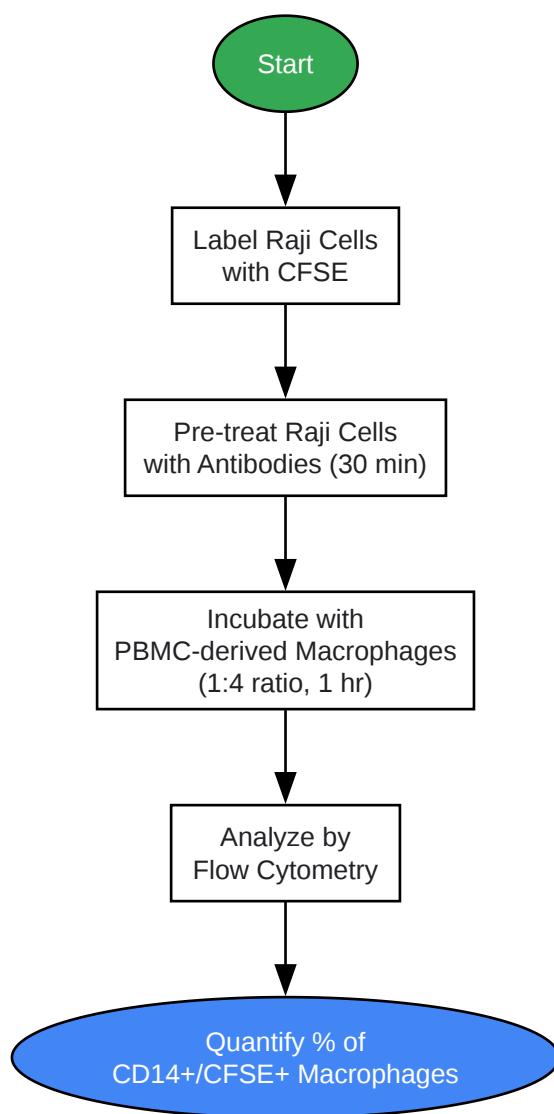
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

- Target Cells: Raji cells (Burkitt's lymphoma cell line) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Effector Cells: Macrophages are derived from peripheral blood mononuclear cells (PBMCs).
- Procedure:
 - CFSE-labeled Raji cells are pre-treated with the indicated antibodies (e.g., TG-1801, U2 combination, or control IgG) for 30 minutes.

- The pre-treated target cells are then incubated with the PBMC-derived macrophages at a 1:4 ratio (macrophage:target) for 1 hour.
- Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages (identified by a marker like CD14) that are also positive for the fluorescent label from the target cells (CD14+/CFSE+).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

- Target Cells: Raji cells.
- Effector Cells: Peripheral blood mononuclear cells (PBMCs).
- Procedure:
 - Raji cells are pre-treated with the indicated antibodies or an isotype control for 30 minutes.
 - PBMCs are added to the target cells at an Effector:Target (E:T) ratio of 10:1.
 - The co-culture is incubated for 4 hours.
 - Cell lysis, indicative of ADCC, is measured, for example, by a lactate dehydrogenase (LDH) release assay.



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Caption: ADCP Experimental Workflow.

The Role of the GPR183 Pathway in Combination Therapy

Further research into the synergistic effects of TG-1801 with the U2 combination (ublituximab and umbralisib) has implicated the G protein-coupled receptor 183 (GPR183).[9] The triple combination therapy appears to potentiate the anti-tumor activity by activating the pro-inflammatory GPR183, which in turn promotes macrophage-dependent phagocytosis and impacts B-cell cytoskeleton and motility.[9] This suggests that TG-1801, in addition to its direct

effect on the CD47-SIRP α checkpoint, may also modulate the tumor microenvironment to be more conducive to an anti-tumor immune response when used in combination with other agents.

Clinical Development

A Phase 1, first-in-human clinical trial of TG-1801 was initiated in patients with relapsed or refractory B-cell lymphoma to assess its safety, pharmacokinetics, and preliminary efficacy.[1][2] The study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1][2] Data from this trial showed that TG-1801, both as a monotherapy and in combination with ublituximab, demonstrated clinical activity with an acceptable safety profile in heavily pretreated patients.[4]

Conclusion

TG-1801 is a promising bispecific antibody that leverages a targeted approach to block the CD47-SIRP α immune checkpoint on CD19-expressing B-cells. Preclinical data robustly support its role in enhancing macrophage-mediated phagocytosis and demonstrate significant anti-tumor activity, particularly in combination with other targeted therapies. The detailed mechanisms and protocols provided herein offer a foundation for further investigation into the full therapeutic potential of TG-1801 in the treatment of B-cell malignancies.

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- To cite this document: BenchChem. [The Role of TG-1801 in Macrophage-Mediated Phagocytosis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662764#tg-1801-role-in-macrophage-mediated-phagocytosis]

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